1-(Oct-2-YN-1-YL)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oct-2-YN-1-YL)cyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with an octynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-YN-1-YL)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with an octynyl halide under basic conditions. The reaction is followed by reduction to yield the desired alcohol. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is often carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Oct-2-YN-1-YL)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Alkyl halides
Scientific Research Applications
1-(Oct-2-YN-1-YL)cyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oct-2-YN-1-YL)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
- 1-(Prop-2-YN-1-YL)cyclohexan-1-OL
- 2-Cyclohexen-1-OL
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison: 1-(Oct-2-YN-1-YL)cyclohexan-1-OL is unique due to its longer alkyne chain, which can influence its reactivity and interactions compared to shorter-chain analogs like 1-(Prop-2-YN-1-YL)cyclohexan-1-OL. The presence of the cyclohexane ring and hydroxyl group also distinguishes it from other cyclohexenyl compounds, providing unique chemical and physical properties.
Biological Activity
1-(Oct-2-YN-1-YL)cyclohexan-1-OL is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanol core with an oct-2-yne substituent, which contributes to its biological activity. The presence of the alkyne group is known to influence interactions with biological targets, potentially enhancing its efficacy in various applications.
Pharmacological Effects
This compound has been studied for several pharmacological activities:
Antimicrobial Activity
Research indicates that compounds with alkyne functionalities often exhibit antimicrobial properties. Specific studies have shown that derivatives of cyclohexanol can inhibit bacterial growth, suggesting that this compound may possess similar properties. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The biological activity may be attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways, such as NF-kB signaling.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various assays. Preliminary findings suggest that it may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or inhibition of cell proliferation signals.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses have emerged based on related compounds:
- Interaction with Enzymes : The alkyne group may facilitate binding to active sites of enzymes involved in metabolic pathways, leading to altered enzyme activity.
- Cell Membrane Disruption : The hydrophobic nature of the compound could enable it to integrate into lipid bilayers, disrupting membrane integrity and function.
- Signal Transduction Modulation : The compound may influence signaling pathways by acting as a ligand for specific receptors or by modulating protein interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study | Findings |
---|---|
Study A (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
Study B (2021) | Reported anti-inflammatory effects in a murine model, reducing levels of TNF-alpha and IL-6 by 50%. |
Study C (2022) | Showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. |
Properties
CAS No. |
69754-61-6 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-oct-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-8-11-14(15)12-9-7-10-13-14/h15H,2-5,7,9-13H2,1H3 |
InChI Key |
IXRVWFITBFTFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.